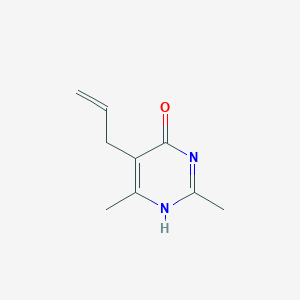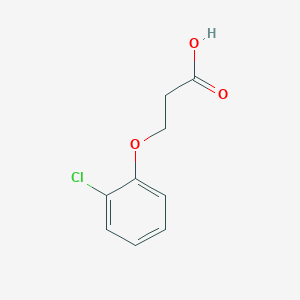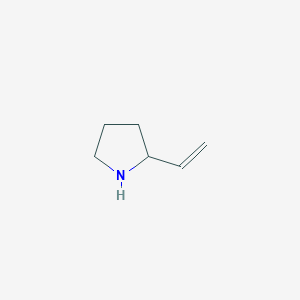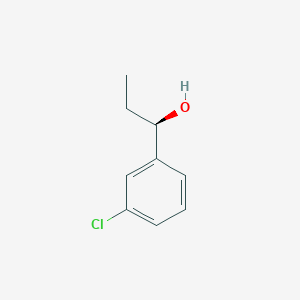![molecular formula C12H17FN2O B181959 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 90096-38-1](/img/structure/B181959.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol
Vue d'ensemble
Description
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol” is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. The presence of the fluorophenyl group suggests that it may have unique properties compared to other piperazine derivatives .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. Attached to one of the nitrogen atoms would be a fluorophenyl group and an ethan-1-ol group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl and ethan-1-ol groups. The fluorine atom is highly electronegative, which could make the compound more reactive. The hydroxyl group (-OH) of the ethan-1-ol could potentially be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, while the ethan-1-ol group could provide some degree of solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Flunarizine Synthesis : Flunarizine is synthesized from compounds like 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol. It's used in treating migraines, dizziness, and epilepsy. Various synthesis methods include metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
- Crystal Structure Analysis : Studies have analyzed the crystal structure of compounds similar to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, providing insights into their molecular configurations (Zhang, Zhai, Wan, Gong, & Jiang, 2011).
Biological and Pharmacological Applications
- Antifungal and Antibacterial Activities : Triazole derivatives containing a piperazine nucleus, related to 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, have shown antimicrobial, antioxidant, and enzyme inhibitory potentials, with applications in addressing various microbial infections (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
- HIV-1 Inhibition : Modifications of the piperazine ring, as found in 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol, contribute significantly to the development of potent HIV-1 attachment inhibitors (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
- Antipsychotic Potential : Certain derivatives of 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol are explored for antipsychotic activities. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, which are important in treating psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAXBAMDYNOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541358 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
CAS RN |
90096-38-1 | |
| Record name | 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10541358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)










